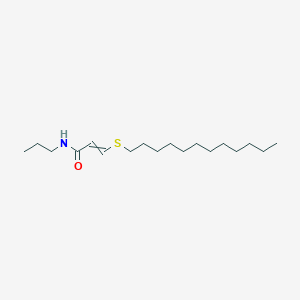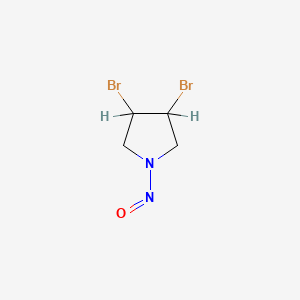
3,4-Dibromo-1-nitrosopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-nitrosopyrrolidine: is an organic compound with the molecular formula C4H6Br2N2O . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of bromine and nitroso groups in its structure makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1-nitrosopyrrolidine typically involves the bromination of 1-nitrosopyrrolidine. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the pyrrolidine ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1-nitrosopyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitroso group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.
Reduction Reactions: Products include 3,4-dibromo-1-aminopyrrolidine.
Oxidation Reactions: Products include various oxidized forms of the nitroso group.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-nitrosopyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis .
Biology and Medicine: The compound’s biological activity is of interest in medicinal chemistry. It can be used in the study of enzyme inhibition and as a potential lead compound for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile makes it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-nitrosopyrrolidine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
3,4-Dibromo-1-nitrosopyrrolidine: is similar to other nitrosopyrrolidine derivatives such as 1-nitrosopyrrolidine and 3,4-dibromopyrrolidine .
N-Nitrosopyrrolidine: and N-Nitrosopiperidine are structurally related compounds with differing biological activities.
Uniqueness: The presence of both bromine and nitroso groups in this compound makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions .
Properties
CAS No. |
69112-97-6 |
|---|---|
Molecular Formula |
C4H6Br2N2O |
Molecular Weight |
257.91 g/mol |
IUPAC Name |
3,4-dibromo-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Br2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
InChI Key |
OIEBLSJDXKMKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1N=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Bromohexadecyl)selanyl]benzene](/img/structure/B14477794.png)
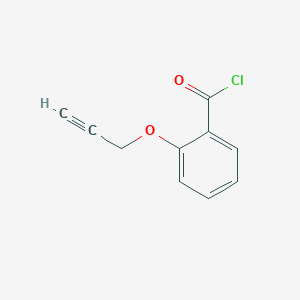
![(E)-but-2-enedioic acid;1-[2-[2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B14477798.png)
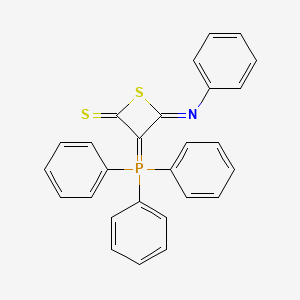
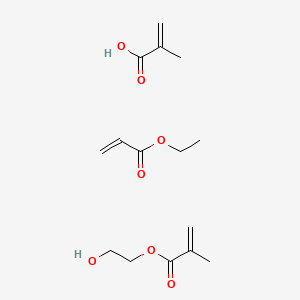
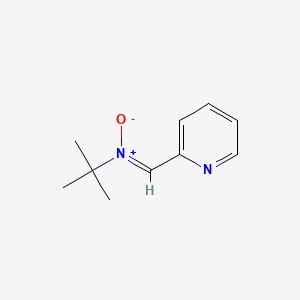


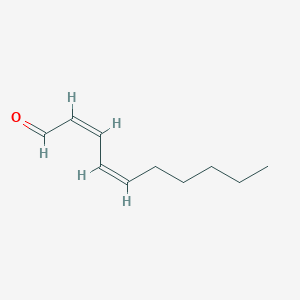
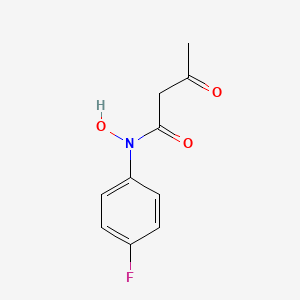

![2,4-dinitro-1-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14477867.png)
